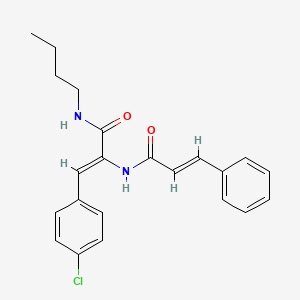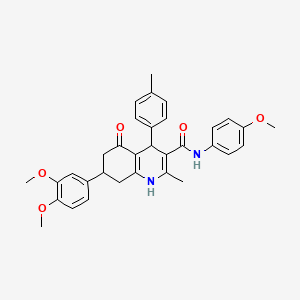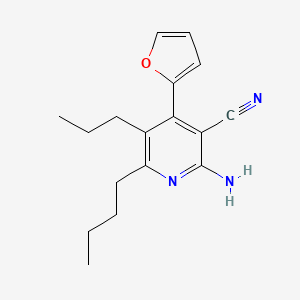
N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide
Overview
Description
N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide, also known as BCCA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. BCCA is a synthetic compound that is derived from acrylamide and has a unique chemical structure that makes it useful in different areas of study.
Mechanism of Action
N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide inhibits the activity of certain enzymes and proteins by binding to their active sites. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. This compound has also been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid plaques in the brains of Alzheimer's patients.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been found to reduce the formation of amyloid plaques in the brains of Alzheimer's patients. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research purposes. This compound is also stable and has a long shelf-life, which makes it convenient for use in experiments. However, there are also limitations associated with this compound. It is a relatively new compound, and its effects on living organisms are not well understood. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide. One area of interest is its potential use in the treatment of cancer. This compound has been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells. Another area of interest is its potential use as a fluorescent probe in biological imaging. This compound has unique optical properties that make it useful for imaging biological structures. Finally, this compound has potential applications in the field of organic synthesis as a catalyst for various reactions. Further research is needed to fully understand the potential applications of this compound in these areas.
Scientific Research Applications
N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide has been found to have potential applications in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. This compound has also been investigated for its potential use as a fluorescent probe in biological imaging and as a catalyst in organic synthesis.
properties
IUPAC Name |
(Z)-N-butyl-3-(4-chlorophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-3-15-24-22(27)20(16-18-9-12-19(23)13-10-18)25-21(26)14-11-17-7-5-4-6-8-17/h4-14,16H,2-3,15H2,1H3,(H,24,27)(H,25,26)/b14-11+,20-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJOAOUQQGORBS-LCKBGRROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC=C(C=C1)Cl)/NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 5-(aminocarbonyl)-2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4653166.png)
![2-(1-azepanylmethyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B4653173.png)
![ethyl 1'-acetyl-4-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-4-carboxylate](/img/structure/B4653174.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide](/img/structure/B4653183.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4653191.png)
![2-{[5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4653200.png)
![2-{[(2-nitrophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4653206.png)
![N-(3,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B4653212.png)
![2-(4-chlorophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4653220.png)
![N-[1-methyl-2-(3-pyridinyl)ethyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4653227.png)
![3-chloro-N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4653240.png)

